molecular formula C18H20N4O B11558748 6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11558748
M. Wt: 308.4 g/mol
InChI Key: NKSABLUZRGQUOI-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with malononitrile and an aromatic aldehyde under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, and the mixture is refluxed in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylpyrazole: Shares the pyrazole core but lacks the pyrano ring and the tetramethylphenyl group.

    4-Amino-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar in structure but with different substituents.

Uniqueness

6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its combination of a pyrano ring fused to a pyrazole core, along with the presence of a tetramethylphenyl group.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

6-amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O/c1-8-6-9(2)11(4)14(10(8)3)16-13(7-19)17(20)23-18-15(16)12(5)21-22-18/h6,16H,20H2,1-5H3,(H,21,22)

InChI Key

NKSABLUZRGQUOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C2C(=C(OC3=NNC(=C23)C)N)C#N)C)C

Origin of Product

United States

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